molecular formula C12H12O B14259965 3-Methylidene-5-phenylpent-4-enal CAS No. 204570-75-2

3-Methylidene-5-phenylpent-4-enal

Cat. No.: B14259965
CAS No.: 204570-75-2
M. Wt: 172.22 g/mol
InChI Key: LTOLCSGRJHEAJF-UHFFFAOYSA-N
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Description

3-Methylidene-5-phenylpent-4-enal is an organic compound with the molecular formula C12H12O It is characterized by a conjugated system of double bonds and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-phenylpent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by dehydration to form the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is carried out in an aqueous or alcoholic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as ruthenium or nickel supported on silica may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-phenylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or hydrogen chloride in anhydrous conditions.

Major Products Formed

    Oxidation: 3-Methylidene-5-phenylpentanoic acid.

    Reduction: 3-Methylidene-5-phenylpentanol.

    Substitution: 3-Bromo-5-phenylpent-4-enal.

Scientific Research Applications

3-Methylidene-5-phenylpent-4-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-5-phenylpent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The conjugated double bonds may also participate in electron transfer reactions, influencing redox processes within cells .

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar in structure but lacks the additional methylidene group.

    3-Methyl-2-butenal: Similar in having a conjugated system but differs in the position of the double bonds and the phenyl group.

Uniqueness

3-Methylidene-5-phenylpent-4-enal is unique due to its specific arrangement of double bonds and the presence of both a phenyl group and an aldehyde functional group.

Properties

CAS No.

204570-75-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3-methylidene-5-phenylpent-4-enal

InChI

InChI=1S/C12H12O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-8,10H,1,9H2

InChI Key

LTOLCSGRJHEAJF-UHFFFAOYSA-N

Canonical SMILES

C=C(CC=O)C=CC1=CC=CC=C1

Origin of Product

United States

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